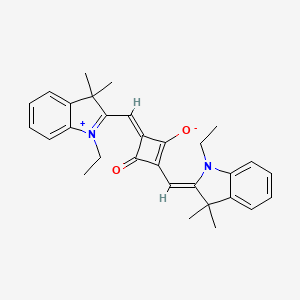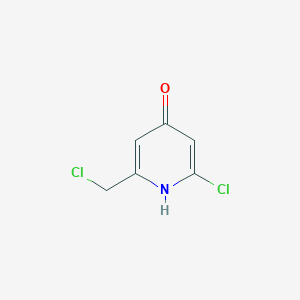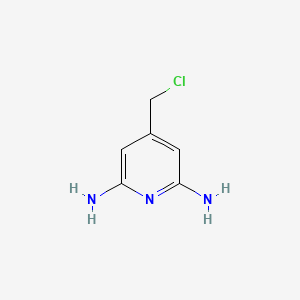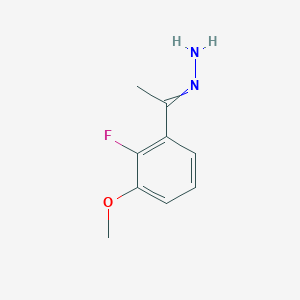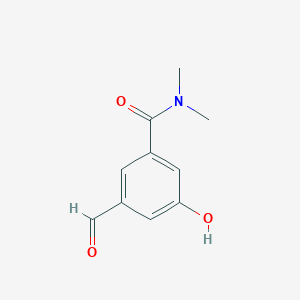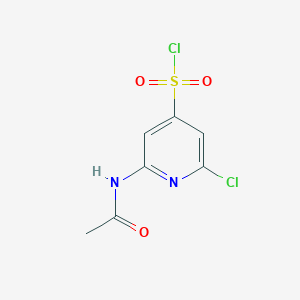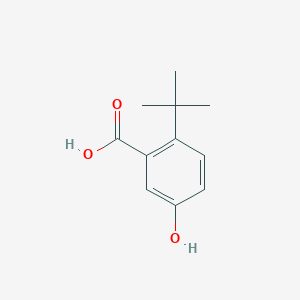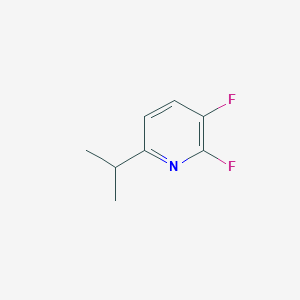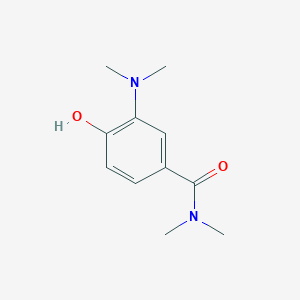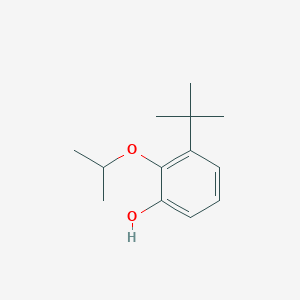
3-Tert-butyl-2-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-2-isopropoxyphenol is an organic compound with the molecular formula C13H20O2 It is a phenolic compound characterized by the presence of a tert-butyl group and an isopropoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-isopropoxyphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 3-tert-butylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
3-Tert-butyl-2-isopropoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-2-isopropoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The tert-butyl and isopropoxy groups can modulate the compound’s lipophilicity and steric properties, affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-Tert-butylphenol: Lacks the isopropoxy group, making it less lipophilic.
2-Isopropoxyphenol: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-Tert-butyl-2-isopropoxyphenol: Positional isomer with different reactivity and properties.
Uniqueness
3-Tert-butyl-2-isopropoxyphenol is unique due to the combined presence of both tert-butyl and isopropoxy groups, which confer distinct steric and electronic characteristics. These features make it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H20O2 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
3-tert-butyl-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)15-12-10(13(3,4)5)7-6-8-11(12)14/h6-9,14H,1-5H3 |
Clave InChI |
NAFAUVXUKDTOOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC=C1O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




